N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide
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Overview
Description
N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide is an organic compound that features a unique combination of thiophene and furan rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been associated with a broad spectrum of biological activities , suggesting that this compound may also influence various biochemical pathways.
Result of Action
Similar compounds have shown diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Coupling of Thiophene and Furan Rings: The thiophene and furan rings are then coupled using a suitable linker, such as a methylene group, under basic conditions.
Formation of the Pent-4-enamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiophene or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, alcohol derivatives.
Substitution: Alkylated thiophene or furan derivatives.
Scientific Research Applications
N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: This compound also contains a furan ring and exhibits similar biological activities.
Thiophene-based analogs: Compounds with thiophene rings, such as suprofen and articaine, have various pharmacological properties.
Uniqueness
N-((5-(thiophen-2-yl)furan-2-yl)methyl)pent-4-enamide is unique due to its combination of thiophene and furan rings, which provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]pent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-3-6-14(16)15-10-11-7-8-12(17-11)13-5-4-9-18-13/h2,4-5,7-9H,1,3,6,10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIJAHZNVSSASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1=CC=C(O1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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